molecular formula C5H8N2O2 B563356 N-Acetylethylene Urea-d4 CAS No. 1189701-94-7

N-Acetylethylene Urea-d4

Cat. No.: B563356
CAS No.: 1189701-94-7
M. Wt: 132.155
InChI Key: JJWACYUTERPMBM-RRVWJQJTSA-N
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Description

N-Acetylethylene Urea-d4 is a deuterated form of N-Acetylethylene Urea, where the hydrogen atoms are replaced by deuterium atoms. This compound is a stable, colorless to light yellow liquid that is soluble in common organic solvents such as ethanol and dimethylformamide . It is primarily used in scientific research due to its unique isotopic labeling properties.

Preparation Methods

The preparation of N-Acetylethylene Urea-d4 typically involves the replacement reaction of N-Acetylethylene Urea, where the hydrogen atoms are substituted with deuterium atoms. This process is carried out under laboratory conditions using appropriate solvents and catalysts . One common method for synthesizing N-substituted ureas, including this compound, involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents . This method is simple, mild, and efficient, making it suitable for both small-scale laboratory synthesis and large-scale industrial production.

Chemical Reactions Analysis

N-Acetylethylene Urea-d4 undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium isocyanate, various amines, and water. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Acetylethylene Urea-d4 involves its role as an isotopic label. By replacing hydrogen atoms with deuterium, the compound can be used to trace and study chemical and biological processes with high precision. This isotopic labeling allows researchers to investigate molecular targets and pathways involved in various reactions and processes.

Comparison with Similar Compounds

N-Acetylethylene Urea-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s unique isotopic labeling makes it particularly valuable for precise scientific research and analysis.

Properties

IUPAC Name

1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9)/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWACYUTERPMBM-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(=O)N1)C(=O)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675523
Record name 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189701-94-7
Record name 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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